molecular formula C19H24ClN5O2 B2931803 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923174-78-1

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2931803
CAS No.: 923174-78-1
M. Wt: 389.88
InChI Key: DZULYPFBVHXYSR-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been associated with antidepressant activity , suggesting that this compound may interact with neurotransmitter systems in the brain

Mode of Action

Based on its structural similarity to known antidepressants , it may interact with neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems. This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

Given its potential antidepressant activity , it may influence pathways related to mood regulation, such as the monoamine pathway. This pathway involves neurotransmitters like serotonin, norepinephrine, and dopamine, which are known to play crucial roles in mood regulation .

Result of Action

If it acts as an antidepressant , it could potentially alleviate symptoms of depression by enhancing neurotransmission in the brain. This could result in improved mood and reduced depressive symptoms .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZULYPFBVHXYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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